Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, an indoline moiety, and an ethyl ester group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline derivative, followed by the introduction of the furan-2-carbonyl group. The final step involves the formation of the ethyl ester group through esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The furan and indoline moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
- 4-ethoxy-3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
- (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide
Uniqueness
Ethyl 4-((1-(furan-2-carbonyl)indolin-6-yl)amino)-4-oxobutanoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-2-25-18(23)8-7-17(22)20-14-6-5-13-9-10-21(15(13)12-14)19(24)16-4-3-11-26-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGEXTUCBGHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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